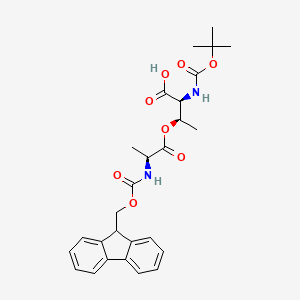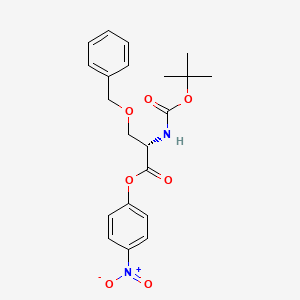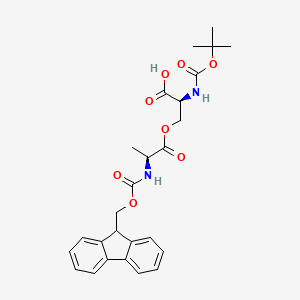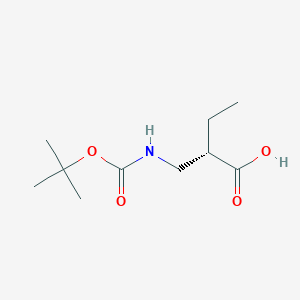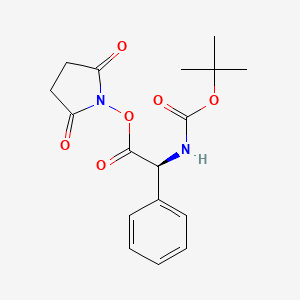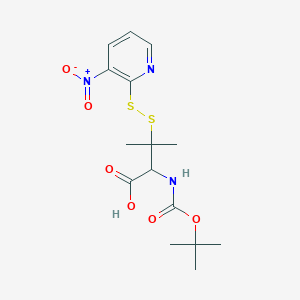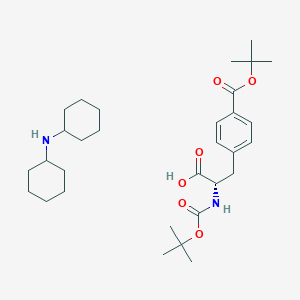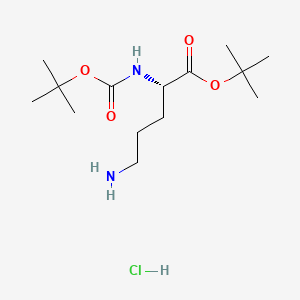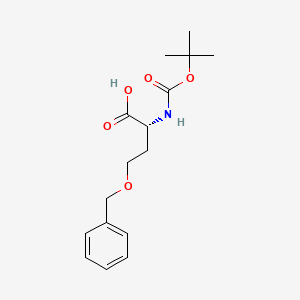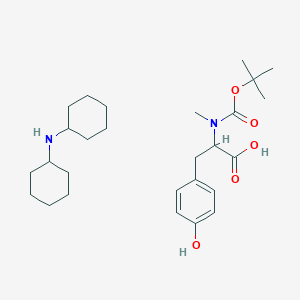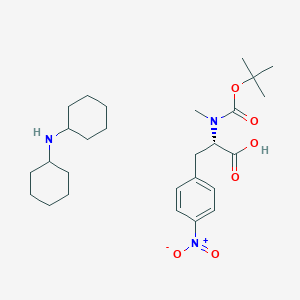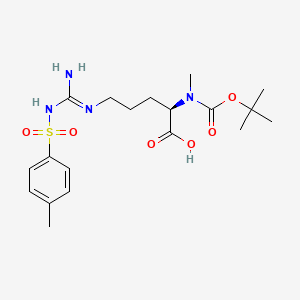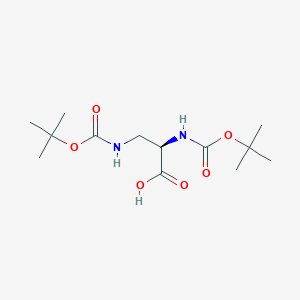
N-Boc-3-(Boc-amino)-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Boc-3-(Boc-amino)-D-alanine” seems to be a compound that involves Boc (tert-butoxycarbonyl) protection. Boc is a protecting group used in organic synthesis. The Boc group is added to a molecule to prevent unwanted reactions at the amine group12.
Synthesis Analysis
In general, Boc-protected amines can be synthesized from various amines3. A method for the synthesis of amides from N-Boc-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides34.
Molecular Structure Analysis
The molecular structure of Boc-protected amines generally involves a carbamate (OC(O)N) group attached to a tert-butyl group12.
Chemical Reactions Analysis
Boc-protected amines can participate in various chemical reactions. For example, they can be used in the synthesis of amides3. Also, a mild method for the selective deprotection of the N-Boc group has been reported, using oxalyl chloride in methanol5.
Physical And Chemical Properties Analysis
The physical and chemical properties of a Boc-protected amine would depend on the specific compound. For example, 3-(Boc-amino)propyl bromide has a molecular weight of 238.12 g/mol6.
Aplicaciones Científicas De Investigación
Solid Phase Synthesis of Polyamides
The solid phase synthesis methodology utilizes N-Boc-3-(Boc-amino)-D-alanine and related compounds for the preparation of sequence-specific DNA binding polyamides. These polyamides, containing N-methylimidazole and N-methylpyrrole amino acids, demonstrate high stepwise coupling yields and are significant for analyzing DNA binding affinity and sequence specificity (Baird & Dervan, 1996).
Synthesis of α-Alkyl-β-(sec-Amino)alanines
N-Boc-3-(Boc-amino)-D-alanine is instrumental in the synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines through cyclization and ring opening reactions. This methodology provides a convenient route to optically pure α-alkyl-β-(sec-amino)alanines, serving as non-protein amino acids for further applications (Olma, Lasota, & Kudaj, 2011).
Selective Nitrolytic Deprotection
Selective nitrolytic deprotection techniques involving N-Boc-3-(Boc-amino)-D-alanine and its derivatives offer a method to deprotect N-Boc-amines and N-Boc-amino acids efficiently. This approach is notable for preserving the configuration of substrates and demonstrates remarkable selectivity, particularly useful in peptide synthesis (Strazzolini, Melloni, & Giumanini, 2001).
Molecular Discrimination by Self-Assembled Capsules
Research involving N-Boc-3-(Boc-amino)-D-alanine derivatives explores their molecular discrimination capabilities when bound to self-assembled cylindrical capsules. This study, using NMR spectroscopy and computational modeling, has implications for understanding the molecular recognition and binding affinities of protected amino acid esters (Hayashida, Šebo, & Rebek, 2002).
Synthesis of Chiral Amino Acid Derivatives
N-Boc-3-(Boc-amino)-D-alanine is also used in the synthesis of chiral amino acid derivatives, which are essential for developing cationic methacrylate polymers. These polymers, containing amino acid-based chiral monomers, demonstrate controlled synthesis, molecular weight, and pH responsiveness, highlighting their potential in biotechnological applications (Kumar, Roy, & De, 2012).
Safety And Hazards
The safety and hazards associated with a Boc-protected amine would depend on the specific compound. For example, 3-Boc-aminopiperidine is a chemical compound that should be handled with appropriate safety measures7.
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLUXXCXDIIOK-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-(Boc-amino)-D-alanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

